2-Amino-4-cyclohexylphenol

Übersicht

Beschreibung

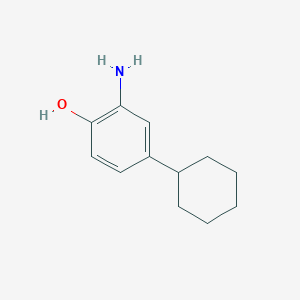

2-Amino-4-cyclohexylphenol is an organic compound belonging to the class of cyclohexylphenols. It has the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexane ring attached to a phenol group, with an amino group at the second position and a cyclohexyl group at the fourth position on the phenol ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclohexylphenol typically involves the reaction of cyclohexylbenzene with nitrous acid, followed by reduction and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (chlorine, bromine), nitrating agents

Major Products:

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted phenol derivatives

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-4-cyclohexylphenol as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, compounds derived from nitrogen-containing heterocycles have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Study:

A study published in Molecules explored the cytotoxic effects of several derivatives on HepG2 liver cancer cells, demonstrating that certain modifications to the cyclohexyl group enhanced potency (IC50 values lower than 5 µM) without significant toxicity to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli, suggesting potential applications in pharmaceuticals and as a preservative in food products .

Dye Production

This compound serves as a precursor in the synthesis of azo dyes. Its ability to undergo diazotization allows it to couple with various aromatic compounds to form vibrant dyes used in textiles and other materials.

Case Study:

A patent describes a process where this compound is coupled with pyrazolone derivatives to produce dyes with excellent fastness properties. These dyes are characterized by their stability under light and washing conditions, making them suitable for industrial applications .

Material Science

In material science, this compound has potential applications in the development of polymers and coatings due to its ability to enhance mechanical properties when incorporated into polymer matrices.

Research Findings:

Studies have shown that incorporating this compound into epoxy resins improves thermal stability and mechanical strength, making it suitable for use in high-performance materials .

Data Summary

Wirkmechanismus

The mechanism of action of 2-Amino-4-cyclohexylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-4-cyclohexylphenol

- 4-(2-aminoethyl)-2-cyclohexylphenol

- 2-Amino-4,4,4-trifluorobutanoic acid

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 4-(2-aminoethyl)-2-cyclohexylphenol, it has a different substitution pattern on the phenol ring, leading to variations in reactivity and biological activity . Similarly, 2-Amino-4,4,4-trifluorobutanoic acid has a trifluoromethyl group, which significantly alters its chemical behavior and applications .

Biologische Aktivität

2-Amino-4-cyclohexylphenol (C12H17NO) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its amino group and cyclohexyl substituent on the phenolic ring. The structural formula is represented as follows:

This compound belongs to the class of cyclohexylphenols, which are known for their diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Estrogenic Activity

This compound has been evaluated for its estrogenic activity. In vitro assays demonstrated that this compound can bind to estrogen receptors and modulate estrogen-responsive genes. Its activity was comparable to known estrogenic compounds, suggesting potential implications in endocrine disruption .

Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that treatment with this compound led to a reduction in neuronal apoptosis and improved cognitive function in rodents subjected to neurotoxic agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Receptor Modulation : Its interaction with estrogen receptors suggests a mechanism where it can mimic or inhibit natural estrogen's effects, influencing various physiological processes.

- Neuroprotection : By modulating signaling pathways involved in cell survival, this compound can enhance neuronal resilience against toxic insults.

Data Table: Biological Activities Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Estrogenic | Binds to estrogen receptors | |

| Neuroprotective | Reduces neuronal apoptosis |

Case Studies

- Neuroprotection in Rodent Models : A study conducted on rodents treated with neurotoxic agents showed that administration of this compound resulted in a significant decrease in markers of oxidative stress and improved behavioral outcomes in cognitive tests .

- Estrogenic Activity Assessment : In vitro assays confirmed that this compound exhibited estrogen-like effects, influencing gene expression related to reproductive health .

Eigenschaften

IUPAC Name |

2-amino-4-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIWCQVLZIYRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394944 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-13-8 | |

| Record name | 2-amino-4-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CYCLOHEXYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.